H-Glu-Glu-Glu-OH

Vue d'ensemble

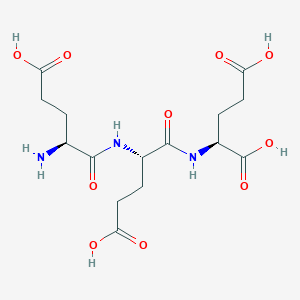

Description

The compound H-Glu-Glu-Glu-OH is a tripeptide consisting of three glutamic acid residues. It is also known as gamma-glutamyl-glutamyl-glutamic acid. This compound is a part of the family of peptides and is characterized by its ability to form stable structures due to the presence of multiple carboxyl and amino groups.

Applications De Recherche Scientifique

H-Glu-Glu-Glu-OH has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and as a substrate for enzymes.

Medicine: Explored for its potential therapeutic effects, including antioxidant properties.

Industry: Utilized in the production of functional foods and supplements due to its health benefits.

Mécanisme D'action

Target of Action

The primary target of the compound H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets by partially activating the NMDA receptors . This activation is dependent on the integrity of synaptic transmission, as it can be blocked by tetrodotoxin (TTX), a potent neurotoxin . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit .

Biochemical Pathways

This compound is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . This compound can also potentiate the responses of glutamate on NMDA receptors .

Pharmacokinetics

It is known that the compound is a hydrophilic peptide , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of NMDA receptors by this compound leads to excitatory effects on neurons . These effects could potentially influence various neuronal functions, given the role of NMDA receptors in synaptic plasticity and memory function.

Action Environment

The action of this compound is influenced by the GSH metabolism, as the compound can be a by-product of glutathione breakdown . Therefore, any factors that affect GSH metabolism, such as oxidative stress or the availability of precursor molecules, could potentially influence the action, efficacy, and stability of this compound .

Analyse Biochimique

Biochemical Properties

H-Glu-Glu-Glu-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to activate the N-methyl-D-aspartate (NMDA) receptors in neurons . This interaction is dependent on the integrity of synaptic transmission .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating neuronal NMDA receptors . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It partially activates NMDA receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .

Metabolic Pathways

This compound is involved in metabolic pathways linked to glutathione (GSH) metabolism . It interacts with enzymes such as gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL), which are involved in GSH synthesis and degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Glu-Glu-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

Coupling: The first glutamic acid residue is attached to the resin.

Deprotection: The protecting group on the amino terminus is removed.

Coupling: The next glutamic acid residue is added using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: Steps 2 and 3 are repeated until the desired tripeptide is formed.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. Additionally, fermentation methods using genetically engineered microorganisms can be employed to produce the peptide in bulk.

Analyse Des Réactions Chimiques

Types of Reactions

H-Glu-Glu-Glu-OH can undergo various chemical reactions, including:

Hydrolysis: In acidic or basic conditions, the peptide bonds can be hydrolyzed, breaking the tripeptide into individual glutamic acid residues.

Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.

Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the original peptide.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bonds.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.

Substitution: Various reagents such as acyl chlorides or anhydrides can be used for substitution reactions.

Major Products

Hydrolysis: Yields individual glutamic acid residues.

Oxidation: Forms disulfide-linked peptides if cysteine is present.

Substitution: Produces modified peptides with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-glutamylglutamine (H-Glu-Gln-OH): A dipeptide with similar properties but different biological activities.

Gamma-glutamylcysteine (H-Glu-Cys-OH): Another related compound involved in glutathione synthesis.

Uniqueness

H-Glu-Glu-Glu-OH is unique due to its tripeptide structure, which allows for more complex interactions and stability compared to dipeptides. Its ability to participate in multiple types of chemical reactions and its role in various biological processes make it a valuable compound for research and industrial applications.

Activité Biologique

H-Glu-Glu-Glu-OH, also known as gamma-glutamylglutamate, is a tripeptide consisting of three glutamic acid residues. This compound has garnered attention due to its diverse biological activities, particularly in the realms of neurotransmission, calcium regulation, and antioxidant properties. Below is a detailed exploration of its biological activity, including mechanisms of action, biochemical properties, and applications in scientific research.

Target of Action

The primary target for this compound is the N-methyl-D-aspartate (NMDA) receptor , specifically those containing the GluN2B subunit. This receptor plays a critical role in excitatory neurotransmission in the central nervous system.

Mode of Action

this compound partially activates NMDA receptors, leading to an influx of calcium ions into neurons. This process is essential for synaptic plasticity and memory formation.

Biochemical Pathways

The compound is involved in glutathione (GSH) metabolism , where it can act as a by-product of glutathione breakdown. This involvement highlights its potential role in cellular antioxidant defense mechanisms.

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₁₀ |

| Molar Mass | 363.36 g/mol |

| Solubility | Hydrophilic, soluble in water |

| Stability | Stable under physiological conditions |

This compound interacts with various enzymes and proteins, influencing cellular functions through activation or inhibition mechanisms. Its multiple carboxyl groups contribute to its acidic properties, facilitating interactions with other biomolecules.

Cellular Effects

The activation of NMDA receptors by this compound leads to significant excitatory effects on neurons , which can influence various cellular processes:

- Neurotransmission : Enhances synaptic signaling and plasticity.

- Calcium Regulation : Plays a role in calcium absorption and bone metabolism.

- Antioxidant Properties : May help mitigate oxidative stress through its involvement in GSH metabolism.

Research Applications

This compound has several applications across various fields:

- Chemistry : Used as a model compound to study peptide synthesis and reactions.

- Biology : Investigated for its role in cellular processes and as a substrate for enzymes.

- Medicine : Explored for potential therapeutic effects, particularly in neuroprotection and antioxidant activity.

- Industry : Utilized in the production of functional foods and dietary supplements due to its health benefits.

Neuroprotective Effects

A study demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. By activating NMDA receptors, it promotes calcium influx that is essential for cell survival under stress conditions.

Calcium Regulation

Research indicated that this compound enhances calcium absorption in intestinal cells, suggesting its potential role in improving bone health and preventing osteoporosis.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZMZDDKFCSKOT-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949110 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26247-79-0 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.